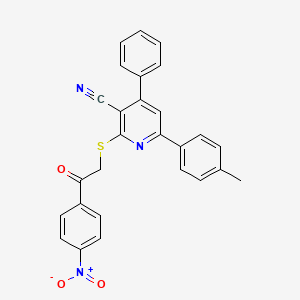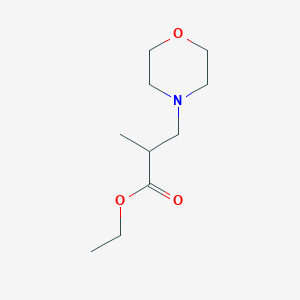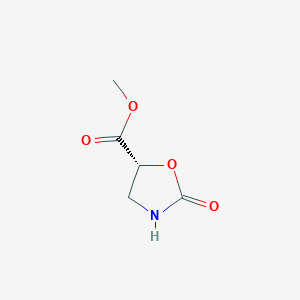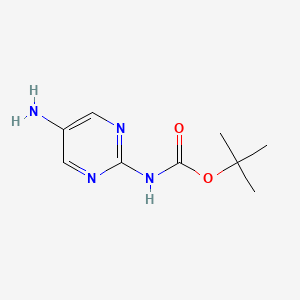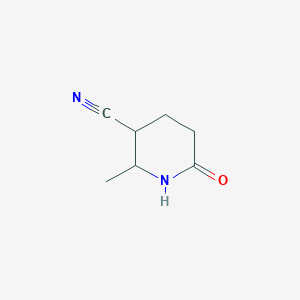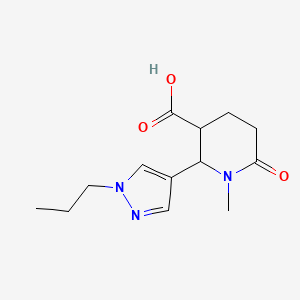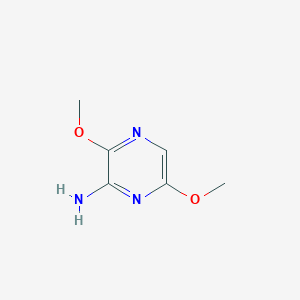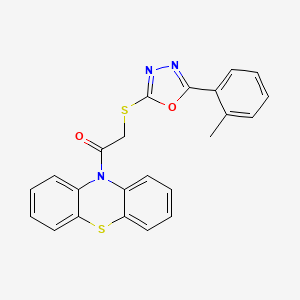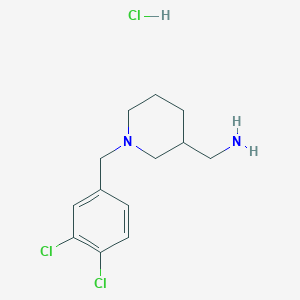
(1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride typically involves the reaction of 3,4-dichlorobenzyl chloride with piperidine, followed by the introduction of a methanamine group. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine. The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the pure hydrochloride salt .
化学反応の分析
Types of Reactions: (1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
Chemistry: In chemistry, (1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized to study the interactions of piperidine derivatives with biological targets. It helps in understanding the structure-activity relationships and the development of new bioactive molecules .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as analgesic, anti-inflammatory, or antimicrobial effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for various chemical processes .
作用機序
The mechanism of action of (1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact molecular pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds:
Piperidine: A basic structure similar to (1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride, used in various pharmaceuticals.
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer and antimicrobial activities.
Uniqueness: this compound is unique due to the presence of the 3,4-dichlorobenzyl group, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to specific targets and improve its pharmacological profile .
特性
分子式 |
C13H19Cl3N2 |
|---|---|
分子量 |
309.7 g/mol |
IUPAC名 |
[1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H18Cl2N2.ClH/c14-12-4-3-10(6-13(12)15)8-17-5-1-2-11(7-16)9-17;/h3-4,6,11H,1-2,5,7-9,16H2;1H |
InChIキー |
VJYWWVZZNBMEBX-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)CC2=CC(=C(C=C2)Cl)Cl)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Aminobenzo[d]thiazol-6-yl)cyclohexanecarboxamide](/img/structure/B11773229.png)
![Pyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B11773237.png)

